3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the corresponding carboxylic acid.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an appropriate isocyanate derivative.
Attachment of the 3,5-Bis(ethoxycarbonyl)phenyl Group: This step involves the reaction of the intermediate with 3,5-bis(ethoxycarbonyl)phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of carbamoyl and ethoxycarbonyl groups suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In materials science, the compound’s rigid bicyclic structure and functional groups could be useful in the design of new polymers or materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The molecular targets could include proteins with binding sites complementary to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Shares the bicyclic core but lacks the carbamoyl and ethoxycarbonyl groups.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of the ethoxycarbonyl groups.
Uniqueness
3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[22
This detailed overview highlights the synthesis, reactions, applications, and uniqueness of 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid, showcasing its potential in scientific research and industry
Properties
Molecular Formula |
C21H23NO7 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[[3,5-bis(ethoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO7/c1-3-28-20(26)13-8-14(21(27)29-4-2)10-15(9-13)22-18(23)16-11-5-6-12(7-11)17(16)19(24)25/h5-6,8-12,16-17H,3-4,7H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
FRENXTLCNKOSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.